molecular formula C19H9BrN2O3S B5411712 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile

2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile

Cat. No. B5411712
M. Wt: 425.3 g/mol
InChI Key: FMHPRJSBPGREJA-GHXNOFRVSA-N
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Description

The compound “2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile” is a complex organic molecule that contains several functional groups and rings, including a chromen ring, a thiazole ring, and a furyl group . It is related to coumarin derivatives, which are known for their diverse pharmacological and biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a chromen ring, a thiazole ring, and a furyl group . The chromen ring is a heterocyclic compound that consists of a benzene ring fused to a pyran ring . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The furyl group is a five-membered ring containing four carbon atoms and one oxygen atom .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and biological activities. In particular, it would be interesting to investigate its potential pharmacological applications, given the known activities of related coumarin derivatives .

properties

IUPAC Name

(Z)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9BrN2O3S/c20-13-3-4-17-11(6-13)8-15(19(23)25-17)16-10-26-18(22-16)12(9-21)7-14-2-1-5-24-14/h1-8,10H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHPRJSBPGREJA-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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